- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Cas no 91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol)

91547-59-0 structure
Produktname:1,4-Anhydro-2-deoxy-D-erythro-pentitol
1,4-Anhydro-2-deoxy-D-erythro-pentitol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-erythro-Pentitol,1,4-anhydro-2-deoxy-
- 1,2-DIDEOXY-D-RIBOSE
- (2R,3S)-2-(Hydroxymethyl)tetrahydrofuran-3-ol
- 1,4-Anhydro-2-deoxy-D-erythro-pentitol
- 1,4-Anhydro-2-deoxy-D-erythro-pentitol (ACI)
- 1,4-Anhydro-2-deoxy-D-ribitol
- W-204062
- 91121-19-6
- MFCD01630918
- 91547-59-0
- 1,2-DIDEOXY-D-RIBOFURANOSE
- CS-0089202
- (2R,3S)-2-(hydroxymethyl)oxolan-3-ol
- DB-374651
- 1,4-Anhydro-2-deoxypentitol
- 1,2-Dideoxyribose
- SCHEMBL100461
- 1,2-Drf
- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, (Z,E,E,E,E)-
- NSMOSDAEGJTOIQ-CRCLSJGQSA-N
- 1,2-Dideoxyribofuranose
- AKOS006276775
- 2-Furanmethanol, tetrahydro-3-hydroxy-, trans-
- (2R,3S)-2-Hydroxymethyl-tetrahydro-furan-3-ol
- 1,2-Dideoxy-beta-D-ribofuranose
- DTXSID20919665
- trans-Tetrahydro-3-hydroxy-2-furanmethanol
- E71898
- WS-03145
-
- Inchi: 1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1
- InChI-Schlüssel: NSMOSDAEGJTOIQ-CRCLSJGQSA-N
- Lächelt: C([C@H]1OCC[C@@H]1O)O
Berechnete Eigenschaften
- Genaue Masse: 118.063
- Monoisotopenmasse: 118.063
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 1
- Komplexität: 74.1
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topologische Polaroberfläche: 49.7A^2
Experimentelle Eigenschaften
- Dichte: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 105-105 ºC (0.02 Torr)
- Flammpunkt: 120.2±20.4 ºC,
- Brechungsindex: 1.496
- Löslichkeit: Löslich (267 g/l) (25°C),
- PSA: 49.69000
- LogP: -0.87150
1,4-Anhydro-2-deoxy-D-erythro-pentitol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-282248-50 mg |
1,2-Dideoxy-D-ribofuranose, |
91547-59-0 | 50mg |
¥2,377.00 | 2023-07-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-1g |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95% | 1g |
¥4,320.00 | 2022-10-10 | |
ChemScence | CS-0089202-1g |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 97.25% | 1g |
$823.0 | 2022-04-26 | |
TRC | A637748-100mg |
1,4-Anhydro-2-deoxy-D-erythro-pentitol |
91547-59-0 | 100mg |
$ 689.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-282248A-100 mg |
1,2-Dideoxy-D-ribofuranose, |
91547-59-0 | 100MG |
¥3,964.00 | 2023-07-10 | ||
Chemenu | CM410785-100mg |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95%+ | 100mg |
$230 | 2024-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-100mg |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95% | 100mg |
¥1,350.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-250mg |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95% | 250mg |
¥2,160.00 | 2022-10-10 | |
1PlusChem | 1P0069N6-10g |
1,2-DIDEOXY-D-RIBOFURANOSE |
91547-59-0 | 98% | 10g |
$3937.00 | 2025-02-21 | |
A2B Chem LLC | AC91634-250mg |
1,2-DIDEOXY-D-RIBOFURANOSE |
91547-59-0 | 95% | 250mg |
$227.00 | 2024-07-18 |
1,4-Anhydro-2-deoxy-D-erythro-pentitol Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux
Referenz
- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesisOrganic & Biomolecular Chemistry, 2011, 9(17), 5960-5966,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane , Water ; 2 h, 50 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux
2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux
Referenz
- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesisOrganic & Biomolecular Chemistry, 2011, 9(17), 5960-5966,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
- Synthesis and conformational studies of a number of saturated bicyclic six-membered ring phosphitesPhosphorus and Sulfur and the Related Elements, 1987, 31(3-4), 255-65,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Ammonium sulfate ; 1.5 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referenz
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate , Triethylsilane
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referenz
- Stereoselective synthesis of hydroxy-substituted tetrahydrofuransTetrahedron Letters, 1988, 29(17), 2011-14,
Synthetic Routes 7
Reaktionsbedingungen
Referenz
- New derivative of quaternary ammonium salts and process for the preparation of the new derivative of quaternary ammonium salts, Poland, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referenz
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 15 h, rt
2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referenz
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Referenz
- Preparation of tetrahydrofuran derivatives by dehydration and cyclization, Japan, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referenz
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water
1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water
1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water
Referenz
- Synthesis of oligonucleotides containing the abasic site model compound 1,4-anhydro-2-deoxy-D-ribitolNucleosides & Nucleotides, 1987, 6(4), 803-14,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water ; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; pH 4
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C
2.2 Reagents: Pyridine ; neutralized
1.2 Reagents: Acetic acid Solvents: Water ; pH 4
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C
2.2 Reagents: Pyridine ; neutralized
Referenz
- Conjugation of PEG and gold nanoparticles to increase the accessibility and valency of tethered RNA splicing enhancersChemical Science, 2013, 4(1), 257-265,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referenz
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
1,4-Anhydro-2-deoxy-D-erythro-pentitol Raw materials
- Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside
- 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Chloride
- 1,2-Dideoxy-3,5-di-O-toluoyl-D-ribose
- 5'-O-tert-Butyldiphenylsilyl-thymidine
- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, 3-(4-methylbenzoate)
- tert-Butyldiphenylchlorosilane
- Thymidine
- D-erythro-Pentitol,2-deoxy-
- 2-Deoxy-D-ribose
1,4-Anhydro-2-deoxy-D-erythro-pentitol Preparation Products
1,4-Anhydro-2-deoxy-D-erythro-pentitol Verwandte Literatur
-
Nikita A. Kuznetsov,Maxim S. Kupryushkin,Tatyana V. Abramova,Alexandra A. Kuznetsova,Anastasia D. Miroshnikova,Dmitry A. Stetsenko,Dmitrii V. Pyshnyi,Olga S. Fedorova Mol. BioSyst. 2016 12 67
-
Yosuke Taniguchi,Yuya Magata,Takayuki Osuki,Ryotaro Notomi,Lei Wang,Hidenori Okamura,Shigeki Sasaki Org. Biomol. Chem. 2020 18 2845
-
Adele Alagia,Andreia F. Jorge,Anna Avi?ó,Tania F. G. G. Cova,Ramon Crehuet,Santiago Grijalvo,Alberto A. C. C. Pais,Ramon Eritja Chem. Sci. 2018 9 2074
-
Tomá? Kubelka,Lenka Slavětínská,Václav Eigner,Michal Hocek Org. Biomol. Chem. 2013 11 4702
91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol) Verwandte Produkte
- 62435-71-6(Ethyl tetrahydrofurfuryl ether)
- 31692-85-0(GLYCOFUROL)
- 652-67-5(Isosorbide)
- 5306-85-4(Isosorbide dimethyl ether)
- 97-99-4(Tetrahydrofurfuryl alcohol)
- 86087-23-2((S)-Tetrahydrofuran-3-ol)
- 41107-82-8(2,5-Anhydro-D-mannitol)
- 453-20-3(oxolan-3-ol)
- 27826-73-9(2,5-Anhydro-D-glucitol)
- 86087-24-3((3R)-oxolan-3-ol)
Empfohlene Lieferanten
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz
